N-Acetyl Norgestimate-d6

Catalog No.
S12899985
CAS No.
M.F
C25H33NO4
M. Wt
417.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl Norgestimate-d6

Product Name

N-Acetyl Norgestimate-d6

IUPAC Name

[(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C25H33NO4

Molecular Weight

417.6 g/mol

InChI

InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19+/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D

InChI Key

JWLHCJCKDYVRNJ-RWWDXLKWSA-N

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34

Isomeric SMILES

[2H]C\1=C2[C@](CC(/C1=N\OC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H]

N-Acetyl Norgestimate-d6 is a deuterium-labeled derivative of N-Acetyl Norgestimate, a synthetic progestin used in hormonal contraceptives. The chemical formula for N-Acetyl Norgestimate-d6 is C25H27D6NO4C_{25}H_{27}D_6NO_4, and it has a molecular weight of approximately 417.57 g/mol. The deuterium labeling enhances the compound's stability and allows for precise tracking in biological studies, making it particularly valuable in pharmacological research and applications related to drug metabolism and development .

That substitute hydrogen atoms with deuterium atoms. The industrial production typically employs large-scale synthesis using deuterated reagents, optimized for high yield and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used for purification and characterization .

N-Acetyl Norgestimate-d6 is utilized in biological research to investigate the effects of deuterium substitution on drug pharmacokinetics and metabolic profiles. Its unique isotopic composition allows researchers to trace its metabolic pathways more accurately than non-deuterated compounds. This capability is particularly useful in studying the pharmacodynamics of contraceptive drugs and understanding their interactions within biological systems .

N-Acetyl Norgestimate-d6 has several applications across different fields:

  • Pharmaceutical Research: It serves as a reagent in click chemistry for synthesizing complex molecules, particularly useful in developing new pharmaceuticals.
  • Biological Studies: The compound is employed to study the effects of deuterium substitution on drug metabolism and pharmacokinetics.
  • Contraceptive Drug Development: Its deuterium-labeled form aids in tracking and analyzing drug behavior in clinical studies.
  • Industrial

Interaction studies involving N-Acetyl Norgestimate-d6 focus on its role as a tracer in pharmacological research. The compound's unique isotopic labeling allows researchers to monitor its interactions with biological targets more effectively than traditional compounds. These studies help elucidate the mechanisms of action of progestins and their metabolic pathways, providing insights into their efficacy and safety profiles .

Several compounds share structural similarities with N-Acetyl Norgestimate-d6, each with distinct characteristics:

Compound NameDescriptionUnique Features
N-Acetyl NorgestimateNon-deuterated form of N-Acetyl NorgestimateStandard progestin used in contraceptives
NorgestimateProgestin used in various hormonal therapiesLacks deuterium labeling
LevonorgestrelAnother widely used progestinDifferent structural configuration compared to N-Acetyl Norgestimate-d6

Uniqueness

N-Acetyl Norgestimate-d6 is unique due to its deuterium labeling, providing enhanced stability and allowing for precise tracking during scientific studies. This feature makes it particularly valuable for research applications where isotopic labeling is essential, distinguishing it from its non-deuterated counterparts .

Deuterium Incorporation Strategies

The strategic incorporation of deuterium atoms into the Norgestimate structure requires careful consideration of synthetic approaches to ensure high isotopic purity and position-specific labeling [5] [8]. Several methodologies have been developed for deuterium incorporation, each with distinct advantages and limitations.

StrategyAdvantagesLimitationsIndustrial Applicability
Catalytic Hydrogen-Deuterium ExchangeSite-selective deuteration; Mild conditions; High deuterium incorporationCatalyst cost; May require specialized equipment; Selectivity challengesHigh - Pharmaceutical and fine chemicals
Precursor-Directed BiosynthesisBiological incorporation; Stereoselective; Complex molecule labelingLimited to biosynthetic pathways; Lower yields; Organism-dependentMedium - Specialized metabolites and natural products
Direct Deuteration with D2 GasHigh deuterium incorporation; Scalable; Well-establishedSafety concerns with D2 gas; Specialized equipment; Less selectiveHigh - Large-scale production
Deuterated ReagentsPrecise incorporation at specific positions; High purityHigher cost of deuterated starting materials; Multi-step synthesisMedium - High-value compounds
Acid/Base-Catalyzed ExchangeSimple methodology; Cost-effective; Accessible equipmentLimited site selectivity; Variable deuterium incorporation; Side reactionsHigh - General purpose deuteration

Catalytic Hydrogen-Deuterium Exchange

Catalytic hydrogen-deuterium exchange represents one of the most efficient methods for introducing deuterium atoms into specific positions of the Norgestimate molecule [5] [14]. This approach utilizes transition metal catalysts to facilitate the exchange of hydrogen atoms with deuterium from deuterium sources such as deuterium oxide (D2O) or deuterated solvents [5] [10].

Various catalytic systems have been developed for hydrogen-deuterium exchange reactions, each offering different levels of efficiency and selectivity for deuterium incorporation into steroid structures like Norgestimate [14] [18].

MethodCatalyst SystemReaction ConditionsDeuterium Incorporation (%)Selectivity
Homogeneous Iridium CatalysisIr(COD)(PCy3)(py)PF6 with D2ORoom temperature to 80°C, 12-24h85-98High - Position specific
Heterogeneous Palladium CatalysisPd/C with D2O or CD3OD25-60°C, H2 atmosphere, 4-24h70-95Medium - Less regioselective
Ruthenium-Based CatalysisRuCl2(PPh3)3 with D2O/THF80-120°C, base additive, 6-24h80-95High - Functional group tolerant
Rhodium-Based CatalysisRh/Al2O3 with D2 gas25-100°C, H2 pressure, 2-12h75-90Medium - Multiple sites possible
Nickel-Based CatalysisNi(COD)2 with deuterated acids60-100°C, reducing agent, 12-48h65-85Medium - Requires directing groups

For N-Acetyl Norgestimate-d6 synthesis, iridium-catalyzed hydrogen-deuterium exchange has shown particular promise due to its high selectivity and deuterium incorporation efficiency [5] [14]. The Ir(COD)(PCy3)(py)PF6 catalyst system, when used with deuterium oxide as the deuterium source, can achieve deuterium incorporation exceeding 95% at specific positions under optimized conditions [14] [18].

Recent advances in catalytic hydrogen-deuterium exchange have focused on improving site selectivity through catalyst design and reaction condition optimization [14] [18]. For instance, the development of specialized iridium catalysts with tailored ligand structures has enabled more precise control over the positions where deuterium is incorporated in the steroid backbone [18] [19].

The mechanism of catalytic hydrogen-deuterium exchange typically involves the activation of carbon-hydrogen bonds by the metal catalyst, followed by deuterium incorporation from the deuterium source [5] [10]. This process can be directed to specific positions through careful selection of reaction conditions and catalyst systems, allowing for the strategic labeling of the Norgestimate molecule at positions 2,2,4,6,6,10 [10] [14].

Precursor-Directed Biosynthesis

Precursor-directed biosynthesis offers an alternative approach for deuterium incorporation into complex molecules like Norgestimate [6] [15]. This methodology leverages biological systems to incorporate deuterium atoms at specific positions through the metabolism of deuterated precursors [6] [17].

ApproachBiological SystemDeuterium SourceAdvantagesLimitations
Whole-Cell FermentationPenicillium sp., Streptomyces sp.D2O as growth mediumStereoselective; Mild conditionsLow yields; Complex purification
Enzyme-Catalyzed ExchangeCytochrome P450s, DehydrogenasesDeuterated cofactors (NADPD)Highly regioselective; Mild conditionsLimited substrate scope; Enzyme stability
Engineered MicroorganismsGenetically modified E. coli, S. cerevisiaeDeuterated precursors in D2OTailored deuteration patterns; ScalableComplex development; Regulatory challenges
Cell-Free SystemsIsolated enzyme cocktailsD2O with deuterated substratesControlled reaction environment; Higher yieldsHigher cost; Technical complexity
Hybrid Chemo-enzymaticCombined enzymatic and chemical stepsEnzymatic exchange followed by chemical deuterationCombines benefits of both approaches; FlexibleMulti-step process; Optimization challenges

In the context of N-Acetyl Norgestimate-d6 synthesis, precursor-directed biosynthesis typically involves feeding deuterated precursors to microorganisms capable of steroid biosynthesis [6] [15]. For example, studies have demonstrated that certain strains of Penicillium can incorporate deuterium from deuterated growth media into steroid structures, providing a potential route for the biosynthesis of deuterated Norgestimate precursors [6] [17].

The primary advantage of precursor-directed biosynthesis lies in its ability to achieve stereoselective deuterium incorporation under mild conditions [15] [17]. Biological systems can often introduce deuterium at positions that are challenging to access through chemical methods, making this approach valuable for complex molecules like steroids [6] [15].

However, precursor-directed biosynthesis for N-Acetyl Norgestimate-d6 production faces several challenges, including lower yields compared to chemical methods and the complexity of purifying the desired deuterated product from biological matrices [15] [17]. Additionally, the approach is limited by the natural biosynthetic pathways of the organisms employed, which may not always align with the desired deuteration pattern [6] [15].

Recent advances in genetic engineering have expanded the potential of precursor-directed biosynthesis for deuterated compound production [15] [17]. By modifying the metabolic pathways of microorganisms, researchers have developed systems capable of more efficient and selective deuterium incorporation, potentially offering improved routes for the biosynthesis of deuterated steroid compounds like N-Acetyl Norgestimate-d6 [17] [19].

Acetylation Reaction Optimization

Following deuterium incorporation, the synthesis of N-Acetyl Norgestimate-d6 requires an acetylation step to introduce the acetyl group at the appropriate position [7] [11]. Optimizing this acetylation reaction is crucial for achieving high yields and maintaining the deuterium labeling pattern established in the previous steps [11] [19].

ParameterOptimal ConditionsEffect on YieldEffect on Purity
Acetylating AgentAcetic anhydride or Acetyl chlorideHigh impact - Anhydride provides better selectivityHigh - Purer reagents result in fewer side products
CatalystPyridine or 4-Dimethylaminopyridine (DMAP)High impact - DMAP increases reaction rateHigh - Catalyst selection affects regioselectivity
SolventDichloromethane or TetrahydrofuranMedium impact - Anhydrous conditions essentialMedium - Solvent purity affects side reactions
Temperature0-25°CMedium impact - Lower temperatures improve selectivityHigh - Temperature control critical for selectivity
Reaction Time2-4 hoursLow impact - Extended times may cause side reactionsMedium - Optimal time prevents degradation
Substrate Concentration0.1-0.5 MLow impact - Higher concentrations may reduce selectivityLow - Minimal effect if other parameters optimized

The acetylation of deuterated Norgestimate typically employs acetic anhydride or acetyl chloride as the acetylating agent, with pyridine or 4-Dimethylaminopyridine (DMAP) serving as the catalyst [7] [11]. Studies have shown that DMAP can significantly enhance the reaction rate and selectivity, leading to improved yields of the desired N-Acetyl Norgestimate-d6 product [11] [19].

Temperature control during the acetylation reaction is particularly important for maintaining selectivity and preventing unwanted side reactions [11] [19]. Research has demonstrated that conducting the acetylation at lower temperatures (0-25°C) can improve regioselectivity and minimize the formation of by-products, resulting in higher purity N-Acetyl Norgestimate-d6 [7] [11].

Recent advances in acetylation methodologies have explored alternative catalytic systems for improved efficiency and selectivity [11] [19]. For instance, the use of enzyme-catalyzed acetylation has shown promise for the regioselective modification of steroid compounds, potentially offering a more selective approach for the acetylation of deuterated Norgestimate [11] [15].

The optimization of acetylation conditions must also consider the preservation of the deuterium labeling pattern established in the previous synthetic steps [7] [19]. Harsh reaction conditions or extended reaction times can potentially lead to deuterium-hydrogen exchange at certain positions, compromising the isotopic purity of the final N-Acetyl Norgestimate-d6 product [11] [19].

Industrial-Scale Production Challenges

The industrial-scale production of N-Acetyl Norgestimate-d6 presents numerous challenges that must be addressed to ensure efficient and economical manufacturing processes [16] [19]. These challenges span various aspects of production, from sourcing deuterium to regulatory compliance.

Challenge CategorySpecific ChallengesPotential SolutionsEconomic Impact
Deuterium SourceHigh cost of D2O and deuterated solvents; Limited availability; Isotopic purityDeuterium recycling systems; Alternative deuterium sources; Bulk purchasingHigh - Major cost driver
Catalyst RecoveryExpensive metal catalysts; Separation from product; Catalyst deactivationImmobilized catalysts; Continuous flow processes; Catalyst regenerationHigh - Significant process cost
Reaction Scale-upHeat transfer issues; Mixing efficiency; Reaction time variabilityContinuous flow reactors; Process optimization; Improved heat exchangersMedium - Engineering challenges
PurificationSeparation of isotopomers; Chromatographic challenges; Product stabilitySpecialized chromatography; Crystallization techniques; Automated systemsMedium - Specialized equipment needed
Analytical MethodsIsotopic purity determination; Positional isomer analysis; ValidationAdvanced NMR techniques; LC-MS/MS methods; Isotope-specific detectionLow - One-time development cost
Regulatory ComplianceGMP compliance; Documentation; Analytical method validationStandardized protocols; Specialized training; Regulatory consultationMedium - Ongoing compliance costs

One of the primary challenges in the industrial production of N-Acetyl Norgestimate-d6 is the high cost and limited availability of deuterium sources [16] [19]. Deuterium oxide (D2O) and deuterated solvents represent significant cost drivers in the manufacturing process, necessitating strategies for deuterium recycling and recovery to improve economic viability [16] [21].

The recovery and reuse of expensive catalysts used in deuterium incorporation steps also present significant challenges at industrial scale [16] [19]. Innovative approaches such as immobilized catalyst systems and continuous flow processes have been developed to address these challenges, enabling more efficient catalyst recovery and reduced production costs [18] [19].

Scaling up the reaction processes from laboratory to industrial scale introduces additional complexities related to heat transfer, mixing efficiency, and reaction time variability [16] [19]. The implementation of continuous flow reactors and optimized process parameters has shown promise for addressing these scale-up challenges, allowing for more consistent production of N-Acetyl Norgestimate-d6 at larger scales [18] [19].

Purification of the final product represents another significant challenge in industrial production [16] [19]. The separation of isotopomers and positional isomers requires specialized chromatographic techniques and careful process control to ensure the isotopic purity of the final N-Acetyl Norgestimate-d6 product [16] [21].

Analytical method development for accurately determining isotopic purity and positional deuterium incorporation is essential for quality control in industrial production [16] [19]. Advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to characterize the deuterium labeling pattern and ensure consistent product quality [19] [21].

Regulatory compliance adds another layer of complexity to the industrial production of deuterated pharmaceutical compounds like N-Acetyl Norgestimate-d6 [16] [19]. Meeting Good Manufacturing Practice (GMP) requirements and establishing validated analytical methods are essential for ensuring product quality and regulatory acceptance [19] [21].

X-ray Crystallographic Studies

The three-dimensional molecular architecture of N-Acetyl Norgestimate-d6 can be understood through crystallographic analysis of its parent compound, norgestimate. The crystal structure of norgestimate has been comprehensively solved and refined using synchrotron X-ray powder diffraction data, providing crucial insights into the molecular architecture of related compounds including N-Acetyl Norgestimate-d6 [1] [2] [3].

Norgestimate crystallizes in the orthorhombic space group P2₁2₁2₁ (#19) with unit cell parameters of a = 11.52367(9) Å, b = 16.13072(20) Å, c = 22.24793(20) Å, and a unit cell volume of 4135.56(7) ų [1] [2] [3]. The asymmetric unit contains two independent molecules (Z = 8), which exhibit opposite conformations of the acetate groups. This structural variation is significant as Molecule 2 is 7.3 kcal mole⁻¹ lower in energy than Molecule 1 and represents the minimum energy conformation [1] [2] [3].

The crystallographic analysis reveals that the steroid backbone maintains the characteristic four-ring system typical of steroid hormones. The molecule adopts a rigid framework with the cyclopentanoperhydrophenanthrene core structure, consisting of three six-membered cyclohexane rings (A, B, and C) and one five-membered cyclopentane ring (D) [4] [5]. The stereochemical configuration shows six defined stereocenters, which are preserved in the deuterated derivative N-Acetyl Norgestimate-d6 [6].

A critical structural feature revealed by X-ray crystallography is the hydrogen bonding pattern. The hydroxyimine groups form O-H⋯O hydrogen bonds to the acetate carbonyl groups, resulting in two separate C(15) chains along the b-axis [1] [2] [3]. This intermolecular hydrogen bonding network contributes to the crystal stability and influences the solid-state packing arrangement. The acetate groups at the 17-position, which are also present in N-Acetyl Norgestimate-d6, play a crucial role in both intramolecular and intermolecular interactions.

Comparative Analysis with Parent Compound

The molecular architecture of N-Acetyl Norgestimate-d6 differs from its parent compound norgestimate primarily through the strategic incorporation of six deuterium atoms at specific positions within the steroid framework. These deuterium substitutions occur at positions 2,2,4,6,6,10 of the steroid backbone, as indicated by the systematic name and spectroscopic evidence [6] [7].
The deuterium incorporation leads to significant structural and physicochemical modifications. The molecular weight increases from 369.497 g/mol for norgestimate to 417.57 g/mol for N-Acetyl Norgestimate-d6, reflecting both the presence of the N-acetyl group and the deuterium substitutions [6] [7]. The molecular formula changes from C₂₃H₃₁NO₃ to C₂₅H₂₇D₆NO₄, indicating the addition of acetyl functionality and the replacement of six hydrogen atoms with deuterium [6] [7].

The steroid backbone architecture remains fundamentally unchanged, maintaining the same stereochemical configuration and ring conformations. However, the deuterium substitutions create subtle but important changes in bond lengths and vibrational frequencies. The stronger carbon-deuterium bonds compared to carbon-hydrogen bonds (approximately 1.5 times stronger) result in enhanced metabolic stability, with the half-life extending from 5-7 hours for the parent compound to 8-12 hours for the deuterated derivative [9].

The crystal system remains orthorhombic for both compounds, suggesting that the deuterium substitutions do not significantly alter the overall molecular packing or solid-state structure. The acetyl group at the 17-position is present in both compounds, maintaining the same spatial orientation and contributing to similar intermolecular interactions [1] [2] [3].

The enhanced metabolic stability of N-Acetyl Norgestimate-d6 compared to norgestimate is attributed to the kinetic isotope effect. The deuterium atoms at specific positions create barriers to enzymatic metabolism, particularly affecting cytochrome P450-mediated oxidative pathways. This modification allows for more consistent plasma levels and potentially improved therapeutic efficacy [9].

Spectroscopic Profiling

Nuclear Magnetic Resonance Signature Patterns

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of N-Acetyl Norgestimate-d6, with distinct spectral signatures that confirm both the steroid backbone architecture and the deuterium incorporation pattern. The ¹H NMR spectrum exhibits characteristic signals for the acetyl groups, which appear as sharp singlets in the downfield region at δH 2.05-2.09 ppm . These acetyl proton signals are critical for distinguishing between different acetylated derivatives and confirming the presence of the N-acetyl functionality.

The ¹³C NMR spectrum provides complementary information about the carbon framework. The acetyl carbon signals appear as distinct resonances, with the methyl carbons typically observed at δC 22.8-23.9 ppm and the carbonyl carbons at δC 174.9-176.0 ppm . These chemical shifts are characteristic of acetyl groups attached to nitrogen and oxygen atoms, respectively, allowing for precise structural assignment.

The deuterium incorporation significantly affects the NMR spectral patterns. In the ¹H NMR spectrum, the signals corresponding to protons at positions 2,2,4,6,6,10 are either absent or greatly reduced in intensity due to the deuterium substitution. This isotopic effect provides direct evidence for the deuterium incorporation pattern and confirms the >98% deuterium content as specified in the analytical characterization [7].

The steroid backbone protons exhibit characteristic chemical shifts consistent with the cyclopentanoperhydrophenanthrene structure. The alkyne proton at the 17-position appears as a sharp singlet at approximately δH 2.5 ppm, while the oxime proton typically resonates around δH 9-10 ppm as a broad signal due to rapid exchange with water [10] [11]. The multiplicity patterns of protons adjacent to deuterated carbons show simplified coupling patterns due to the reduced coupling constant of deuterium compared to hydrogen.

Variable temperature NMR studies have been employed to investigate the dynamic behavior of similar acetylated compounds. These studies reveal that the acetyl groups participate in intramolecular hydrogen bonding with hydroxyl groups, and the rotation of the acetyl group is closely related to the intramolecular hydrogen bonding pattern [11]. The temperature dependence of chemical shifts provides insights into the conformational flexibility and molecular dynamics of the acetyl groups.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry serves as the definitive analytical method for confirming the molecular weight and isotopic composition of N-Acetyl Norgestimate-d6. The molecular ion peak appears at m/z 417.57, corresponding to the exact mass of the deuterated compound [6] [7]. The isotopic pattern in the mass spectrum provides unambiguous evidence for the deuterium incorporation, with the characteristic shift in the isotopic envelope compared to the non-deuterated parent compound.

The fragmentation pattern in tandem mass spectrometry (MS/MS) experiments reveals the stability of the deuterated positions and the preferred fragmentation pathways. The stronger carbon-deuterium bonds result in different fragmentation patterns compared to the hydrogen analogue, with certain fragmentation pathways being suppressed due to the higher bond dissociation energy [12]. This isotopic effect is particularly pronounced for fragmentations that involve cleavage of bonds adjacent to deuterated carbons.

Collision-induced dissociation experiments demonstrate that the acetyl groups are among the most labile functionalities, readily fragmenting under low-energy conditions. The loss of acetyl groups (mass loss of 43 Da) is a characteristic fragmentation pattern that helps identify the acetylated nature of the compound [12]. The oxime functionality also shows characteristic fragmentation, with the loss of the oxime group providing additional structural information.

The deuterium content can be quantitatively determined through mass spectrometric analysis by comparing the isotopic pattern with theoretical calculations. The >98% deuterium incorporation at the specified positions is confirmed by the near-complete absence of isotopic peaks corresponding to partial deuterium loss [7]. This high level of deuterium incorporation is critical for the compound's application as an internal standard in pharmacokinetic studies.

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for the quantitative determination of related deuterated compounds in biological samples. These methods utilize the deuterated compound as an internal standard, taking advantage of its chemical similarity to the analyte while providing isotopic distinction for accurate quantification [12]. The method validation parameters, including selectivity, precision, and accuracy, demonstrate the analytical utility of N-Acetyl Norgestimate-d6 in pharmaceutical analysis.

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Exact Mass

417.27861901 g/mol

Monoisotopic Mass

417.27861901 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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